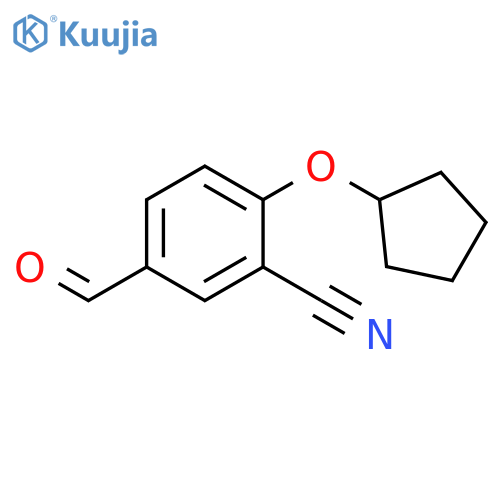

Cas no 1072947-66-0 (2-(Cyclopentyloxy)-5-formylbenzonitrile)

2-(Cyclopentyloxy)-5-formylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Cyclopentyloxy)-5-formylbenzonitrile

-

- インチ: 1S/C13H13NO2/c14-8-11-7-10(9-15)5-6-13(11)16-12-3-1-2-4-12/h5-7,9,12H,1-4H2

- InChIKey: HCZKYECNHLUXGB-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=CC(C=O)=CC=C1OC1CCCC1

2-(Cyclopentyloxy)-5-formylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756333-1g |

2-(Cyclopentyloxy)-5-formylbenzonitrile |

1072947-66-0 | 95% | 1g |

¥9098.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756333-5g |

2-(Cyclopentyloxy)-5-formylbenzonitrile |

1072947-66-0 | 95% | 5g |

¥25543.00 | 2024-08-09 |

2-(Cyclopentyloxy)-5-formylbenzonitrile 関連文献

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

2-(Cyclopentyloxy)-5-formylbenzonitrileに関する追加情報

Introduction to 2-(Cyclopentyloxy)-5-formylbenzonitrile (CAS No. 1072947-66-0)

2-(Cyclopentyloxy)-5-formylbenzonitrile, identified by its Chemical Abstracts Service (CAS) number 1072947-66-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzonitrile derivatives, characterized by its benzene ring substituted with a nitrile group and an alkoxy group. The presence of a formyl group at the 5-position enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural features of 2-(Cyclopentyloxy)-5-formylbenzonitrile make it a versatile building block for drug discovery and development. The cyclopentyl moiety contributes to steric hindrance, which can influence the binding affinity and selectivity of the resulting compounds. This property is particularly relevant in the design of enzyme inhibitors and receptor modulators, where precise molecular interactions are critical. Additionally, the formyl group serves as a reactive handle for further functionalization, allowing chemists to introduce diverse pharmacophores and optimize biological activity.

In recent years, there has been a growing interest in benzonitrile derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The nitrile group, in particular, has been shown to participate in hydrogen bonding interactions with biological targets, enhancing the binding efficacy of drug candidates.

One of the most compelling aspects of 2-(Cyclopentyloxy)-5-formylbenzonitrile is its utility in fragment-based drug design. By leveraging its structural flexibility and reactivity, researchers can generate novel scaffolds that mimic known bioactive fragments. This approach has been successfully applied in high-throughput screening campaigns to identify lead compounds with improved pharmacokinetic profiles. The cyclopentyl group, in particular, has been associated with enhanced oral bioavailability, making it an attractive feature for drug candidates intended for clinical use.

Recent advancements in computational chemistry have further highlighted the significance of 2-(Cyclopentyloxy)-5-formylbenzonitrile as a key intermediate. Molecular docking studies have revealed that this compound can interact with a variety of protein targets, including kinases and transcription factors. These interactions are mediated by both the nitrile and formyl groups, which can form hydrogen bonds or engage in hydrophobic interactions with the protein active site. Such insights have guided the development of more potent and selective inhibitors for therapeutic purposes.

The synthesis of 2-(Cyclopentyloxy)-5-formylbenzonitrile typically involves multi-step organic reactions, starting from commercially available precursors such as cyclopentanol and benzonitrile derivatives. The introduction of the formyl group at the 5-position is often achieved through Vilsmeier-Haack formylation or similar methods that ensure regioselectivity and high yield. These synthetic strategies highlight the compound's accessibility and feasibility for large-scale production.

In conclusion, 2-(Cyclopentyloxy)-5-formylbenzonitrile (CAS No. 1072947-66-0) represents a promising candidate for pharmaceutical research due to its unique structural features and reactivity. Its applications in drug discovery span multiple therapeutic areas, driven by its ability to interact with biological targets through various chemical interactions. As research continues to uncover new synthetic methodologies and pharmacological insights, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

1072947-66-0 (2-(Cyclopentyloxy)-5-formylbenzonitrile) 関連製品

- 2103515-42-8(methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate)

- 1797710-13-4(N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide)

- 2171703-65-2(2-amino-3-(2-hydroxycyclohexyl)propanamide)

- 303126-23-0(Ethyl 5-(2-Cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate)

- 203268-77-3(3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile)

- 2171878-55-8(5-3-(aminomethyl)phenylpyridine-2-carbaldehyde)

- 6714-41-6(6-Oxa-2-azabicyclo[3.2.1]octan-7-one)

- 205598-51-2(H-D-Lys-NH2 Dihydrochloride)

- 2680718-97-0(1-methyl-3-(2,2,2-trifluoroacetamido)-1H-pyrrole-2-carboxylic acid)

- 1005188-51-1(5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione)